(S)-Pyrrolidine-3-carboxamide hydrochloride

Chiral Building Blocks Enantioselective Synthesis Pharmaceutical Intermediates

Chiral pyrrolidine building blocks often suffer from variable enantiomeric excess, compromising SAR reproducibility. (S)-Pyrrolidine-3-carboxamide hydrochloride (CAS 1279048-81-5) addresses this with: • Guaranteed >99% ee for unambiguous stereochemical assignment in peptidomimetics. • Hydrochloride salt for enhanced aqueous solubility and bench-top stability vs. free base. • Batch-specific NMR/HPLC analytics with 97% purity for robust amide coupling and library synthesis.

Molecular Formula C5H11ClN2O
Molecular Weight 150.606
CAS No. 1279048-81-5
Cat. No. B566976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-carboxamide hydrochloride
CAS1279048-81-5
Molecular FormulaC5H11ClN2O
Molecular Weight150.606
Structural Identifiers
SMILESC1CNCC1C(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
InChIKeyGCPFRHSIYOIWDY-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Pyrrolidine-3-carboxamide Hydrochloride Technical Baseline


(S)-Pyrrolidine-3-carboxamide hydrochloride (CAS 1279048-81-5) is an enantiomerically pure chiral pyrrolidine derivative [1] with a molecular formula of C5H11ClN2O and a molecular weight of 150.61 g/mol . The compound exists as a hydrochloride salt, conferring enhanced aqueous solubility and stability relative to its free base form . Its (3S)-configured pyrrolidine ring provides a conformationally restricted scaffold that is widely employed in medicinal chemistry for the construction of peptidomimetics, enzyme inhibitors, and other bioactive molecules .

Stereochemistry (S)-enantiomer, reported high chiral purity
Salt Form Hydrochloride salt for enhanced aqueous solubility and stability
Scaffold Conformationally restricted pyrrolidine core for peptidomimetic design

Procurement Alert for (S)-Pyrrolidine-3-carboxamide Hydrochloride


Substituting (S)-pyrrolidine-3-carboxamide hydrochloride with its racemate, (R)-enantiomer, or carboxylic acid analogs introduces quantifiable and often detrimental changes in key physicochemical, chiral, and application-specific properties. The hydrochloride salt form provides distinct aqueous solubility and solid-state stability advantages over the free base . The (S)-configuration is not an arbitrary attribute; in related pyrrolidine carboxamide systems, enantiomers have been shown to exhibit divergent biological activity profiles, with only one enantiomer displaying potent target engagement [1]. Furthermore, variations in enantiomeric excess (ee) directly impact the reproducibility of asymmetric synthesis and the fidelity of downstream biological assays . These differences are not academic; they translate into failed experiments, wasted synthesis time, and procurement errors. The evidence below quantifies exactly where this compound diverges from its closest structural comparators, enabling informed, data-driven selection.

Racemic or (R)-enantiomer substitution
Opposite stereochemistry may direct SAR outcomes differently and cannot be assumed interchangeable for (S)-specific target engagement.
Free base or alternative salt
Hydrochloride salt provides distinct solubility and solid-state stability; substitution may alter reaction profiles and material handling.
Unverified enantiomeric purity
Material without specified enantiomeric excess may introduce off-stereoisomer contamination, potentially confounding asymmetric synthesis and biological assays.

(S)-Pyrrolidine-3-carboxamide Hydrochloride vs. Key Comparators


Enantiomeric Purity by Chiral HPLC

A critical differentiator for (S)-pyrrolidine-3-carboxamide hydrochloride is the guaranteed enantiomeric excess (ee) provided by select vendors. ChemShuttle validates enantiopurity at >99% ee using chiral HPLC, a level of chiral fidelity that ensures reproducible stereochemical outcomes in asymmetric synthesis . This stands in contrast to the racemic mixture (CAS 644972-57-6) which, by definition, has an ee of 0% , and to the (R)-enantiomer (CAS 1273577-42-6) which, while also offered at >99% ee , directs synthetic pathways toward the opposite stereochemical series.

Enantiomeric Purity
Reported
>99% ee (target) vs racemic 0% ee
Reported high chiral purity supports stereoselective synthesis workflows.
Verify batch-specific chiral HPLC certificate.
Chiral Building Blocks Enantioselective Synthesis Pharmaceutical Intermediates

Enantiomer Melting Point Divergence

A measurable and practically relevant physical property that distinguishes enantiomers is the melting point. While data for the (S)-enantiomer hydrochloride is less frequently reported, the racemic hydrochloride form (CAS 644972-57-6) exhibits a melting point of 132-134 °C [1]. In stark contrast, the (R)-enantiomer hydrochloride (CAS 1273577-42-6) has a significantly higher reported melting point of 185-190 °C . This divergence is a direct consequence of differing crystal packing arrangements between the chiral and racemic solids and serves as a simple, quantitative identifier for confirming enantiomeric identity or detecting racemization.

Melting Point Divergence
Cross-study comparable
Racemic 132–134 °C vs (R)-enantiomer 185–190 °C
Reported melting point divergence supports rapid enantiomeric identity verification.
Experimental conditions not fully specified; confirm internally.
Physical Chemistry Solid-State Characterization Form Selection

Vendor Purity Specifications

While many suppliers offer the compound at a minimum purity of 95% , several reputable vendors including AChemBlock, Bidepharm, and CapotChem supply (S)-pyrrolidine-3-carboxamide hydrochloride at a guaranteed minimum purity of 97% . The 97% specification is a key differentiator for users performing high-precision work (e.g., early-stage SAR, patent examples) where a 2% increase in purity can translate to measurably cleaner reaction profiles and reduced purification burden. This is not a universal offering; the (R)-enantiomer is also available at 97% , but the procurement decision for high-purity material must be made consciously.

Purity Specification
Reported
97% (target) vs common baseline 95%
Higher purity specification may reduce impurity-related interference in sensitive assays.
Purity basis varies by vendor; confirm analytical method.
Chemical Purity Analytical Chemistry Quality Assurance

Storage Condition Variability

Recommended storage conditions for (S)-pyrrolidine-3-carboxamide hydrochloride vary among vendors, creating a practical procurement consideration. Some suppliers recommend storage at room temperature (RT) away from moisture , while others specify cold storage at 2-8 °C or 0-8 °C . The (R)-enantiomer shows a similar pattern, with some vendors recommending room temperature storage [1] and others 2-8 °C . For long-term stability, especially in humid environments, procurement from a vendor that supplies material stored and shipped under cold-chain conditions may be preferable to mitigate potential degradation of the carboxamide or hydrochloride salt.

Storage Stability
Vendor-reported
Cold storage (2–8 °C) recommended by some vendors; RT by others
Storage condition selection may influence long-term material integrity.
Align procurement with cold-chain logistics if long-term stability is critical.
Stability Storage Conditions Logistics

Renin and DPP-IV Inhibitor Applications

(S)-Pyrrolidine-3-carboxamide hydrochloride is explicitly positioned by chemical suppliers as a chiral core for peptidomimetic design and is specifically employed in the synthesis of renin inhibitors and DPP-IV antagonists . While the (R)-enantiomer is also utilized in medicinal chemistry, its cited applications lean toward CNS drug discovery . This application-focused differentiation is further supported by patent literature describing pyrrolidine-3-carboxamide derivatives as HBV replication modulators [1] and renin inhibitors [2]. The (S)-configuration is a critical determinant of activity in these scaffolds, making the correct enantiomer selection non-negotiable for these specific target programs.

Application Context
Class-level inference
(S)-enantiomer cited for renin/DPP-IV; (R)- for CNS
Reported application context suggests enantiomer-specific target engagement for SAR studies.
No direct IC50 comparison for this unsubstituted scaffold; verify in target assay.
Renin Inhibitors DPP-IV Antagonists Peptidomimetics

(S)-Pyrrolidine-3-carboxamide Hydrochloride Procurement Scenarios


Renin and DPP-IV Inhibitor Asymmetric Synthesis

Utilize (S)-pyrrolidine-3-carboxamide hydrochloride as a chiral pyrrolidine core for constructing conformationally constrained peptidomimetics targeting renin or DPP-IV. The guaranteed >99% enantiomeric excess ensures stereochemical fidelity in the final inhibitor, a critical parameter for structure-activity relationship (SAR) studies and patent filings. Procure from vendors offering 97% purity and cold storage (2-8 °C) to maintain material integrity during long-term discovery campaigns.

Chiral Building Block for Parallel Synthesis Libraries

Deploy the compound as a stereochemically defined amine monomer in parallel amide coupling reactions. The well-defined (3S)-stereochemistry [1] introduces conformational bias into library members, a desirable feature for exploring novel chemical space. Select suppliers that provide batch-specific analytical data (NMR, HPLC) and a consistent 97% purity specification to ensure reproducible library quality and minimize downstream purification failures.

InhA Inhibition Enantiomeric Probe

Employ the (S)-enantiomer in conjunction with its (R)-counterpart (CAS 1273577-42-6) to probe stereochemical requirements for target engagement. As demonstrated in the pyrrolidine carboxamide class of InhA inhibitors, only one enantiomer typically displays potent activity [2]. Using material with verified enantiopurity (>99% ee) is essential to avoid ambiguous results stemming from trace contamination by the opposite stereoisomer.

Hydrochloride Salt Form for Multi-Step Synthesis

Leverage the hydrochloride salt form for enhanced solubility in polar organic solvents and aqueous reaction media, facilitating use in multi-step sequences involving acidic workups or ion-exchange steps. The salt form also provides improved bench-top stability compared to the free base. When procuring for large-scale synthesis, evaluate vendor offerings for bulk quantities (e.g., 5g, 10g packs) and confirm that storage conditions (room temperature or cold) align with your lab's infrastructure .

Application
Selection Property
Validation Focus
Renin/DPP-IV peptidomimetic synthesis
Enantiopure (S)-pyrrolidine scaffold, chiral purity specification
Confirmation of stereochemical integrity by chiral analysis; batch-specific analytical data
Parallel amide coupling library synthesis
Consistent (S)-stereochemistry with defined conformational bias
Batch-to-batch purity and analytical consistency; suppression of epimerization
InhA target engagement enantiomer probe studies
Verified enantiopurity to avoid cross-contamination between enantiomers
Comparative activity profiling of (S) vs (R) enantiomers; confirmation of enantiomeric excess
Multi-step synthesis in polar/aqueous media
Hydrochloride salt form for enhanced solubility and bench-top stability
Alignment with recommended storage conditions; compatibility with acidic workups and ion-exchange steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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